molecular formula C10H16O B14305862 4,6-Dimethylcyclooct-4-en-1-one CAS No. 114059-07-3

4,6-Dimethylcyclooct-4-en-1-one

Cat. No.: B14305862
CAS No.: 114059-07-3
M. Wt: 152.23 g/mol
InChI Key: MZEKGIJRNLSVID-UHFFFAOYSA-N
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Description

4,6-Dimethylcyclooct-4-en-1-one: is an organic compound characterized by a cyclooctene ring with two methyl groups attached at the 4th and 6th positions and a ketone functional group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 4,6-Dimethylcyclooct-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclooctene as a starting material, which undergoes methylation at the 4th and 6th positions followed by oxidation to introduce the ketone group at the 1st position. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: : 4,6-Dimethylcyclooct-4-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products: : The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound .

Scientific Research Applications

Chemistry: : In chemistry, 4,6-Dimethylcyclooct-4-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: : The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals and as a probe to study biological pathways .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism by which 4,6-Dimethylcyclooct-4-en-1-one exerts its effects involves interactions with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methyl groups can influence the compound’s reactivity and stability. The pathways involved include various enzymatic and non-enzymatic processes that facilitate the compound’s transformation and utilization in biological and chemical systems .

Properties

CAS No.

114059-07-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4,6-dimethylcyclooct-4-en-1-one

InChI

InChI=1S/C10H16O/c1-8-3-5-10(11)6-4-9(2)7-8/h7-8H,3-6H2,1-2H3

InChI Key

MZEKGIJRNLSVID-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)CCC(=C1)C

Origin of Product

United States

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